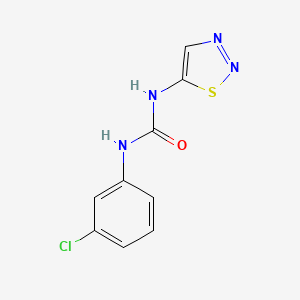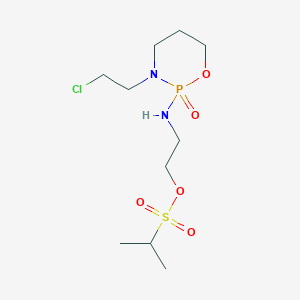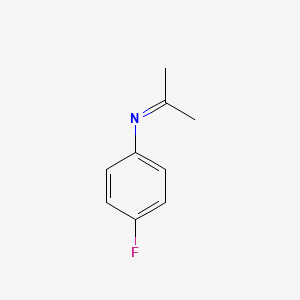
Cyclohexanone, 2-(hydroxyphenylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 2-(hydroxyphenylamino)- is an organic compound that belongs to the class of cyclic ketones It is characterized by a cyclohexanone ring substituted with a hydroxyphenylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-(hydroxyphenylamino)- can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 2-aminophenol under acidic or basic conditions. The reaction typically proceeds via nucleophilic addition of the amino group to the carbonyl group of cyclohexanone, followed by cyclization and dehydration to form the desired product.
Industrial Production Methods
Industrial production of Cyclohexanone, 2-(hydroxyphenylamino)- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 2-(hydroxyphenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The hydroxyphenylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced compounds.
Aplicaciones Científicas De Investigación
Cyclohexanone, 2-(hydroxyphenylamino)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and other biochemical processes.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of Cyclohexanone, 2-(hydroxyphenylamino)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simple cyclic ketone with similar structural features but lacking the hydroxyphenylamino group.
2-Aminophenol: Contains the amino and hydroxyl groups but lacks the cyclohexanone ring.
Phenylhydroxyamine: Similar functional groups but different structural arrangement.
Uniqueness
Cyclohexanone, 2-(hydroxyphenylamino)- is unique due to the combination of the cyclohexanone ring and the hydroxyphenylamino group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
38382-25-1 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
2-(N-hydroxyanilino)cyclohexan-1-one |
InChI |
InChI=1S/C12H15NO2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-3,6-7,11,15H,4-5,8-9H2 |
Clave InChI |
FBWKRUDONJSQPI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)N(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


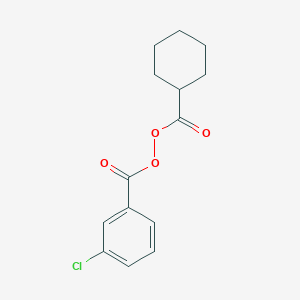

![N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine](/img/structure/B14670661.png)
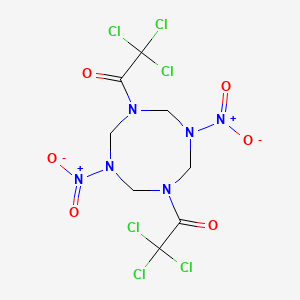
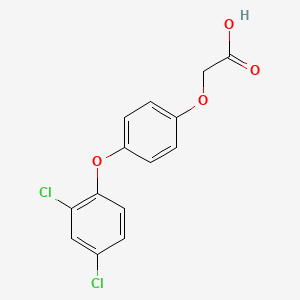

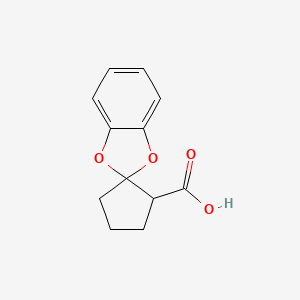
![N,N-Dimethyl-2-[(triethylgermyl)oxy]ethan-1-amine](/img/structure/B14670695.png)
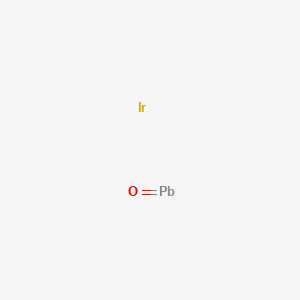
![[2-(4-Methoxybenzoyl)phenyl]acetic acid](/img/structure/B14670704.png)
